1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone
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Overview
Description
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that contain a fused benzene and imidazole ring system
Preparation Methods
The synthesis of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Wallach Synthesis: This approach uses the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the desired benzimidazole.
From Alpha Halo-Ketones: This route involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This method involves the cyclization of o-phenylenediamine with carboxylic acids.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the benzimidazole ring.
Cyclization: Cyclization reactions can form more complex ring structures from the benzimidazole core.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets and pathways. The compound can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Metronidazole: A bactericidal agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELCUQXPNYOQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254596 |
Source
|
Record name | 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-20-5 |
Source
|
Record name | 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18076-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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